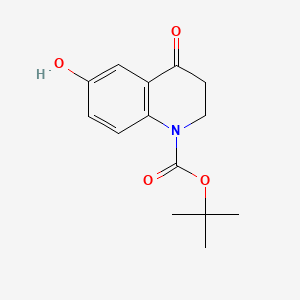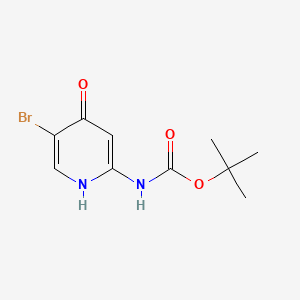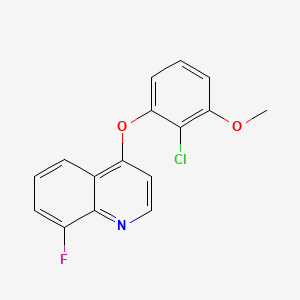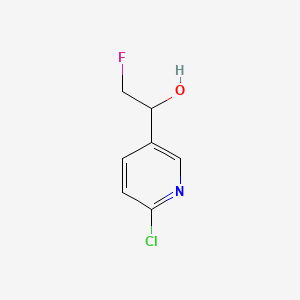![molecular formula C14H24F2N2O2 B6606066 tert-butyl1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate CAS No. 2825007-19-8](/img/structure/B6606066.png)
tert-butyl1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate: is a complex organic compound with the molecular formula C14H24F2N2O2 This compound is known for its unique bicyclic structure, which includes a tert-butyl group, an amino group, and two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.
Introduction of the Fluorine Atoms: The fluorine atoms are introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Amination and Carboxylation: The amino group and carboxylate group are introduced through nucleophilic substitution and esterification reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Materials Science: It is studied for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry:
Chemical Synthesis: It is used as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of tert-butyl1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. The fluorine atoms enhance its binding affinity and stability, making it a potent inhibitor. The amino group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl1-amino-8-azabicyclo[4.3.1]decane-8-carboxylate: Lacks the fluorine atoms, resulting in different reactivity and binding properties.
tert-Butyl1-amino-10,10-dichloro-8-azabicyclo[4.3.1]decane-8-carboxylate: Contains chlorine atoms instead of fluorine, leading to variations in chemical behavior and biological activity.
Uniqueness: tert-Butyl1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate is unique due to the presence of fluorine atoms, which significantly influence its chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-8-10-6-4-5-7-13(17,9-18)14(10,15)16/h10H,4-9,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUPRJFCFHFCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCCC(C1)(C2(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24F2N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol](/img/structure/B6605987.png)


![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)




![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride](/img/structure/B6606036.png)
![N-[3'-(4-amino-5-chloro-2-oxo-1,2-dihydropyrimidin-1-yl)-[1,1'-biphenyl]-2-yl]prop-2-enamide](/img/structure/B6606042.png)
![3-[(2Z)-3-[5-methyl-2-(trifluoromethyl)phenyl]-4-oxo-1,3-thiazolidin-2-ylidene]-1-[(2R)-1-(4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}phenyl)propan-2-yl]urea](/img/structure/B6606053.png)

![ethyl 4-{[methyl({[(2S)-5-oxopyrrolidin-2-yl]methyl})carbamoyl]formamido}-[1,1'-biphenyl]-3-carboxylate](/img/structure/B6606068.png)

